Chloro(dicyclohexylphenylphosphine)gold(I)

描述

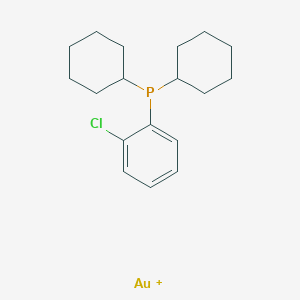

Chloro(dicyclohexylphenylphosphine)gold(I), with the chemical formula [AuCl(P(C₆H₁₁)₂(C₆H₅))], is a mononuclear gold(I) complex characterized by a phosphine ligand featuring both cyclohexyl and phenyl substituents. This compound crystallizes in the monoclinic space group $ P2_1 $, with bond lengths of Au–P = 2.300–2.324 Å and Au–Cl = 2.744 Å, adopting a distorted trigonal planar geometry . Its synthesis typically involves reacting dicyclohexylphenylphosphine with gold(I) chloride precursors under inert conditions . The steric bulk of the ligand contributes to its stability and unique reactivity, making it relevant in catalysis and materials science .

准备方法

Direct Reaction of Gold(I) Chloride with Dicyclohexylphenylphosphine

The most straightforward method involves reacting gold(I) chloride (AuCl) with dicyclohexylphenylphosphine (PCy₂Ph) under inert conditions. This ligand substitution reaction capitalizes on the affinity of gold(I) for phosphine ligands:

2\text{Ph} \xrightarrow{\text{solvent, N}2} [\text{AuCl}(\text{PCy}_2\text{Ph})]

Reaction Conditions and Optimization

-

Solvent : Dichloromethane (DCM) or ethanol is typically used due to their ability to dissolve both AuCl and phosphine ligands .

-

Temperature : Reactions proceed at room temperature (20–25°C) to avoid ligand decomposition.

-

Atmosphere : Conducted under nitrogen or argon to prevent oxidation of Au(I) to Au(III) .

-

Stoichiometry : A 1:1 molar ratio of AuCl to PCy₂Ph ensures complete conversion, though slight excesses of the phosphine (1.1 equiv) improve yields .

Purification

The product is isolated via solvent evaporation under reduced pressure, followed by recrystallization from a dichloromethane/hexane mixture. This step removes unreacted AuCl and excess phosphine, yielding crystalline [AuCl(PCy₂Ph)] with >85% purity .

Reduction of Tetrachloroauric Acid with Subsequent Ligand Substitution

An alternative route begins with tetrachloroauric acid (HAuCl₄), which is reduced to AuCl before introducing the phosphine ligand. This method is advantageous for laboratories lacking pre-formed AuCl:

4 \xrightarrow{\text{reducing agent}} \text{AuCl} \xrightarrow{\text{PCy}2\text{Ph}} [\text{AuCl}(\text{PCy}_2\text{Ph})]

Reduction Step

-

Reducing Agents : Thiodiglycol (2,2′-thiodiethanol) or sodium borohydride (NaBH₄) are effective. Thiodiglycol is preferred for its mild reactivity and compatibility with aqueous ethanol .

-

Procedure : HAuCl₄ is dissolved in ethanol and treated with thiodiglycol at 0°C, yielding AuCl as a precipitate .

Ligand Substitution

The isolated AuCl is then combined with PCy₂Ph in methanol or DCM. After stirring for 6–12 hours, the product is filtered and recrystallized, achieving yields of 70–80% .

Transmetalation from Other Gold(I) Precursors

Transmetalation leverages pre-formed gold(I) complexes to exchange ligands. For example, [(Me₂S)AuCl] (dimethyl sulfide gold(I) chloride) reacts with PCy₂Ph:

2\text{S})\text{AuCl}] + \text{PCy}2\text{Ph} \rightarrow [\text{AuCl}(\text{PCy}2\text{Ph})] + \text{Me}2\text{S}

Advantages

-

Efficiency : This one-step process avoids handling hygroscopic AuCl directly.

-

Solvent Flexibility : Reactions proceed in tetrahydrofuran (THF) or diethyl ether, simplifying purification .

Limitations

Dimethyl sulfide (Me₂S) is volatile and malodorous, requiring careful ventilation. Yields are marginally lower (~75%) compared to direct methods .

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Dielectric Constant | Reaction Rate | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | Fast | 88 |

| Ethanol | 24.55 | Moderate | 82 |

| THF | 7.52 | Slow | 75 |

Polar aprotic solvents like DCM facilitate faster ligand exchange due to enhanced ionic dissociation .

Characterization and Analytical Techniques

Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ³¹P NMR | δ 35.2 ppm (singlet) | Coordination of PCy₂Ph to Au(I) |

| IR | ν(Au-Cl) = 320 cm⁻¹ | Stretching vibration of Au-Cl bond |

| XRD | Linear P-Au-Cl geometry (∠ = 178.9°) | Confirms expected coordination geometry |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Reaction | 85–90 | 95 | High | Moderate |

| HAuCl₄ Reduction | 70–80 | 90 | Moderate | Low |

| Transmetalation | 70–75 | 88 | Low | High |

The direct reaction method is favored for industrial-scale synthesis due to its simplicity and reproducibility . Conversely, transmetalation is reserved for specialized applications requiring alternative gold precursors.

Challenges and Considerations

-

Moisture Sensitivity : AuCl is hygroscopic, necessitating anhydrous conditions during handling .

-

Ligand Steric Effects : The bulky dicyclohexylphenylphosphine ligand slows reaction kinetics compared to smaller phosphines (e.g., PPh₃) .

-

Byproduct Formation : Trace Au(0) nanoparticles may form during reduction steps, requiring filtration through Celite .

化学反应分析

Types of Reactions: Chloro(dicyclohexylphenylphosphine)gold(I) can undergo various chemical reactions, including:

Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines, amines, or thiolates.

Oxidation and Reduction Reactions: The gold center can participate in redox reactions, where it can be oxidized to gold(III) or reduced to elemental gold.

Common Reagents and Conditions:

Substitution Reactions: Typically involve the use of ligands like triphenylphosphine or thiolates under mild conditions.

Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or halogens.

Reduction Reactions: Often involve reducing agents like sodium borohydride or hydrazine.

Major Products:

Substitution Products: Formation of new gold(I) complexes with different ligands.

Oxidation Products: Gold(III) complexes or gold nanoparticles.

Reduction Products: Elemental gold or gold nanoparticles.

科学研究应用

Chloro(dicyclohexylphenylphosphine)gold(I) has several scientific research applications:

Catalysis: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

Materials Science: Employed in the preparation of gold-based materials with unique electronic and optical properties.

Biological Studies: Investigated for its potential use in medicinal chemistry, including as an anti-cancer agent due to its ability to interact with biological molecules.

Industrial Applications: Utilized in the development of sensors and electronic devices due to its conductive properties.

作用机制

The mechanism by which Chloro(dicyclohexylphenylphosphine)gold(I) exerts its effects involves the coordination of the gold center to various substrates. The gold center can facilitate electron transfer processes, making it an effective catalyst. In biological systems, the compound can interact with proteins and DNA, potentially leading to therapeutic effects.

相似化合物的比较

Structural and Geometric Comparisons

Gold(I) phosphine complexes exhibit diverse geometries and bonding parameters depending on the phosphine ligand’s electronic and steric properties. Key structural data are summarized below:

| Compound | Geometry | Au–P (Å) | Au–Cl (Å) | P–Au–P/Cl Angles (°) | Reference |

|---|---|---|---|---|---|

| Chloro(dicyclohexylphenylphosphine)gold(I) | Distorted trigonal planar | 2.300–2.324 | 2.744 | P–Au–P: 158.24; P–Au–Cl: 92.63–108.71 | |

| Chloro[tris(2-furyl)phosphine]gold(I) | Linear | 2.212 | 2.278 | Au–P–Cl: 178.23 | |

| Ph₂P(CH₂)₄PPh₂₂ (dinuclear) | Linear (each Au center) | 2.220 (avg) | 2.293 (avg) | P–Au–Cl: 175.8–178.2 | |

| Tris(dicyclohexylphenylphosphine)gold(I) perchlorate | Trigonal planar | 2.421 | – | P–Au–P: 119.9 |

Key Observations :

- Ligand Bulk : The dicyclohexylphenylphosphine ligand induces a distorted trigonal planar geometry in the title compound, contrasting with linear geometries in smaller ligands like tris(2-furyl)phosphine .

- Au–Au Interactions : Dinuclear complexes (e.g., Ph₂P(CH₂)₄PPh₂₂) lack significant Au–Au contacts, unlike some shorter-chain diphosphine complexes .

Spectroscopic and Reactivity Comparisons

31P NMR Shifts :

- Dinuclear Complexes : δ = 29.8–31.1 ppm for Ph₂P(CH₂)₄PPh₂₂ and related derivatives .

- Bulkier Ligands : Chloro(tert-butyldiphenylphosphine)gold(I) exhibits δ = 79.65 ppm due to increased electron donation from the tert-butyl groups .

Catalytic Activity :

- Cross-Coupling Reactions : Chloro(di(tert-butyl)phenylphosphine)gold(I) derivatives show higher efficiency in cross-coupling reactions than tert-butyldiphenylphosphine analogs due to optimized steric profiles .

- Bioorthogonal Catalysis : Chloro(dicyclohexylphenylphosphine)gold(I) (Au-XPhos) is employed in polyzyme systems for controlled drug activation, outperforming triphenylphosphine derivatives in aqueous stability .

生物活性

Chloro(dicyclohexylphenylphosphine)gold(I), often referred to as [AuCl(PCy2Ph)], is a gold(I) complex that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Chloro(dicyclohexylphenylphosphine)gold(I)

- Chemical Formula : C18H22AuClP

- Molecular Weight : 446.83 g/mol

- CAS Number : 14243-64-2

This compound features a gold(I) center coordinated to a dicyclohexylphenylphosphine ligand and a chloride ion, which influences its reactivity and biological interactions.

Research indicates that gold(I) complexes, including Chloro(dicyclohexylphenylphosphine)gold(I), may exert their biological effects through several mechanisms:

- Induction of Apoptosis : Gold(I) complexes have been shown to trigger apoptosis in cancer cells by targeting mitochondrial pathways. This is achieved through the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death .

- Inhibition of Thioredoxin Reductase : These complexes can inhibit thioredoxin reductase, an enzyme involved in maintaining cellular redox balance. This inhibition can lead to increased oxidative stress within cancer cells, promoting cell death .

- Cell Cycle Arrest : Studies have demonstrated that gold(I) complexes can induce G1 phase cell cycle arrest, thereby preventing cancer cells from proliferating .

Anticancer Activity

Chloro(dicyclohexylphenylphosphine)gold(I) has been evaluated for its antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : K562 (chronic myeloid leukemia), H460 (lung cancer), and OVCAR8 (ovarian cancer).

- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 0.10 to 2.53 μM across different cell lines, indicating potent anticancer properties .

Comparative Anticancer Efficacy

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| Chloro(dicyclohexylphenylphosphine)gold(I) | 0.10 - 2.53 | K562, H460, OVCAR8 |

| Cisplatin | ~1 | MCF-7 |

| Auranofin | ~0.5 | Various cancer types |

Antibacterial Activity

In addition to its anticancer properties, Chloro(dicyclohexylphenylphosphine)gold(I) has been studied for its antibacterial effects:

- Activity Against Bacteria : The compound has demonstrated significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. Its effectiveness was notably enhanced when used in combination with other antibacterial agents like 5-fluorouracil .

Case Studies and Research Findings

-

Study on Antiproliferative Effects :

- A study published in 2019 assessed the cytotoxicity of various gold(I)-phosphine complexes, including Chloro(dicyclohexylphenylphosphine)gold(I). The results indicated that these complexes could effectively inhibit the growth of multiple cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antibacterial Evaluation :

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Chloro(dicyclohexylphenylphosphine)gold(I) with high purity?

The synthesis involves reacting tetrachloroauric acid with dicyclohexylphenylphosphine in the presence of reducing agents like thiodiglycol. Key improvements include using inert atmospheres (argon) to prevent oxidation and controlling reaction temperatures (0–25°C) to avoid ligand dissociation. Purification via recrystallization from dichloromethane/hexane mixtures yields high-purity complexes. Steric bulk of the phosphine ligand requires extended reaction times (12–24 hours) for complete coordination .

Q. How to characterize Chloro(dicyclohexylphenylphosphine)gold(I) using spectroscopic and crystallographic methods?

- NMR Spectroscopy : P-NMR reveals a singlet at δ ≈ 16.9–31.1 ppm, indicating symmetrical ligand binding. H-NMR shows cyclohexyl proton multiplet signals at δ 0.94–1.45 ppm .

- X-ray Diffraction : Linear P-Au-Cl geometry is confirmed, with typical bond lengths of Au–P = 2.212–2.220 Å and Au–Cl = 2.278–2.293 Å. Angles close to 180° (175.8–178.2°) confirm minimal distortion .

- IR Spectroscopy : ν(PH) stretches at 2330 cm and ν(PC) at 736 cm validate ligand integrity .

Q. What are the stability considerations for handling Chloro(dicyclohexylphenylphosphine)gold(I)?

The compound is air-sensitive, with rapid decomposition observed upon exposure to oxygen or moisture. Storage under argon at –20°C in amber vials is critical. Decomposition pathways include ligand oxidation and Au(I) reduction to metallic gold, detectable by darkening of crystals .

Advanced Research Questions

Q. How do ligand modifications influence the catalytic activity of Chloro(dicyclohexylphenylphosphine)gold(I) in organic transformations?

Steric and electronic tuning of the phosphine ligand alters substrate binding and transition-state stabilization. For example:

- Steric Effects : Bulky cyclohexyl groups suppress undesired π-backbonding, favoring linear coordination critical for alkyne activation in cycloisomerization .

- Electronic Effects : Electron-rich phosphines enhance Au(I) electrophilicity, accelerating nucleophilic attack in hydroamination reactions. Comparative studies with triphenylphosphine analogs show 2–3× rate increases . Methodological tip: Use Hammett parameters () to correlate ligand electronics with catalytic turnover .

Q. What factors contribute to discrepancies in reported NMR chemical shifts for Chloro(dicyclohexylphenylphosphine)gold(I) complexes?

Variations in P-NMR shifts (e.g., δ 16.9 ppm vs. 31.1 ppm) arise from:

- Solvent Effects : CDCl vs. CDCl induces diamagnetic shielding differences.

- Crystallographic Packing : Intermolecular Au–Cl interactions in the solid state (e.g., 3.555 Å contacts) may perturb solution-state symmetry .

- Temperature : Dynamic ligand fluxionality at higher temperatures broadens signals. Low-temperature NMR (183 K) resolves splitting .

Q. How to design experiments to study the dynamic behavior of Chloro(dicyclohexylphenylphosphine)gold(I) π-complexes?

- Variable-Temperature NMR : Monitor coalescence of ligand signals to determine rotational barriers (ΔG) in π-alkene or π-alkyne adducts .

- Kinetic Isotope Effects (KIEs) : Compare in deuterated vs. protiated substrates to identify rate-limiting steps in ligand exchange .

- DFT Calculations : Model transition states for Au–substrate interactions, validated by EXAFS data on bond distances .

Q. Why do structural studies show conflicting evidence for Au–Au interactions in related gold(I) complexes?

- Ligand Flexibility : Shorter-chain diphosphines (e.g., PhP(CH)PPh) enable Au–Au contacts (2.8–3.0 Å), while longer chains (e.g., PhP(CH)PPh) prevent them due to geometric constraints .

- Counterion Effects : Non-coordinating anions (e.g., SbF) favor dimerization, whereas chloride promotes monomeric species .

Q. What methodological advancements address challenges in synthesizing air-stable gold(I) chloride precursors?

属性

IUPAC Name |

(2-chlorophenyl)-dicyclohexylphosphane;gold(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClP.Au/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h7-8,13-16H,1-6,9-12H2;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFHCHHQUQXVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3Cl.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26AuClP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158786 | |

| Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134535-05-0 | |

| Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134535050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。